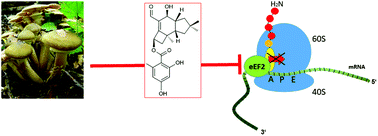Melleolides impact fungal translation via elongation factor 2†
Organic & Biomolecular Chemistry Pub Date: 2019-04-24 DOI: 10.1039/C9OB00562E
Abstract
Melleolides from the honey mushroom Armillaria mellea represent a structurally diverse group of polyketide-sesquiterpene hybrids. Among various bioactivites, melleolides show antifungal effects against Aspergillus and other fungi. This bioactivity depends on a Δ2,4-double bond present in dihydroarmillylorsellinate (DAO) or arnamial, for example. Yet, the mode of action of Δ2,4-unsaturated, antifungal melleolides has been unknown. Here, we report on the molecular target of DAO in the fungus Aspergillus nidulans. Using a combination of synthetic chemistry to create a DAO-labelled probe, protein pulldown assays, MALDI-TOF-based peptide analysis and western blotting, we identify the eukaryotic translation elongation factor 2 (eEF2) as a binding partner of DAO. We confirm the inhibition of protein biosynthesis in vivo with an engineered A. nidulans strain producing the red fluorescent protein mCherry. Our work suggests a binding site dissimilar from that of the protein biosynthesis inhibitor sordarin, and highlights translational elongation as a valid antifungal drug target.


Recommended Literature
- [1] Progress in the preparation and evaluation of glucose-sensitive microneedle systems and their blood glucose regulation
- [2] Engineering microstructured porous films for multiple applications via mussel-inspired surface coating†
- [3] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [4] Synthesis, modular composition, and electrochemical properties of lamellar iron sulfides†
- [5] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†
- [6] Decellularization of porcine kidney with submicellar concentrations of SDS results in the retention of ECM proteins required for the adhesion and maintenance of human adult renal epithelial cells†
- [7] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [8] Nanoencapsulated crystallohydrate mixtures for advanced thermal energy storage†
- [9] Platinum-containing heterometallic complexes in cancer therapy: advances and perspectives
- [10] Gold nanoparticle-coated apoferritin conductive nanowires†










